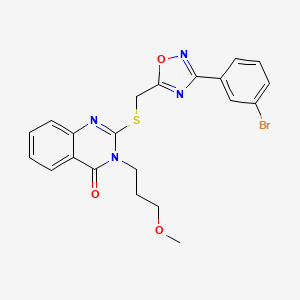

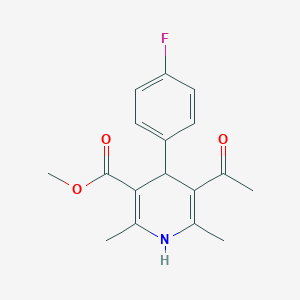

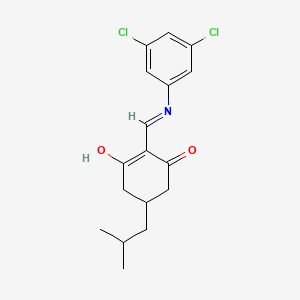

![molecular formula C16H11F3N2OS B2401176 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline CAS No. 477845-79-7](/img/structure/B2401176.png)

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is known to influence the physical and chemical properties of the molecules it’s part of .Chemical Reactions Analysis

Trifluoromethyl groups are known to undergo various chemical reactions. For instance, they can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would be influenced by the presence of the trifluoromethyl, methylsulfanyl, and phenoxy groups. Trifluoromethyl groups are known for their unique physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Redox Potentials

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods . These studies provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . This has implications for the development of new drugs.

Agrochemicals

Similar to pharmaceuticals, the trifluoromethyl group also plays a significant role in agrochemicals . The ability to trifluoromethylate carbon-centered radical intermediates can lead to the development of new agrochemicals .

Materials Science

In the field of materials science, trifluoromethylation reactions are important for the development of functional materials . The redox potentials of trifluoromethyl-containing compounds can provide valuable data for the development of these materials .

Transition Metal-Mediated Construction

This compound could potentially be used in the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Quantum-Chemical Methods

The compound’s redox potentials were studied using quantum-chemical methods . This provides valuable data for mechanistic studies on trifluoromethylation reactions .

Wirkmechanismus

Target of Action

Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials . The specific targets of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would depend on the specific biological system it is introduced to.

Mode of Action

The trifluoromethyl group in “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” could potentially undergo redox reactions . The exact mode of action would depend on the specific targets and the biological system.

Biochemical Pathways

The compound could potentially affect biochemical pathways involving trifluoromethylation reactions . The exact pathways affected would depend on the specific targets and the biological system.

Zukünftige Richtungen

The future directions in the study of quinazoline derivatives and trifluoromethyl-containing compounds are promising. These compounds are valuable synthetic targets in the construction of fluorinated pharmacons . They have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2OS/c1-23-15-20-13-8-3-2-7-12(13)14(21-15)22-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSCEBKMOPIISW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

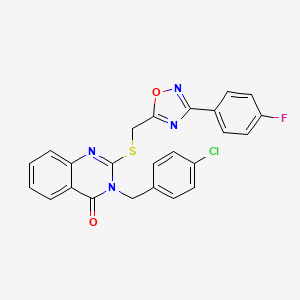

![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)

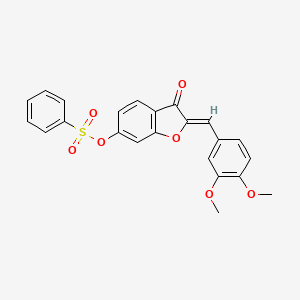

![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)

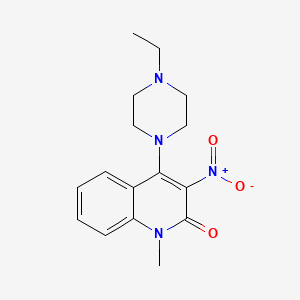

![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)

![5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol](/img/structure/B2401116.png)